tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C15H23NO4S and a molecular weight of 313.41 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methylbenzenesulfonyl)propan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: The major products include sulfonic acids or sulfonates.
Reduction: The major products include amines or alcohols.
Substitution: The major products depend on the nucleophile used, such as sulfonamides or other substituted carbamates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction is often facilitated by the sulfonyl group, which acts as an electrophilic center, attracting nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
- tert-Butyl N-(2-(dimethylamino)ethyl)carbamate
- tert-Butyl N-(1-(4-methylphenyl)ethyl)carbamate
- tert-Butyl N-(1-(4-chlorophenyl)ethyl)carbamate
Uniqueness: tert-Butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate is unique due to the presence of the sulfonyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylphenyl)sulfonylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11-6-8-13(9-7-11)21(18,19)10-12(2)16-14(17)20-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMERURXULXGLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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